

thermodynamic properties of 2-Acetylclopetanone

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Compound of Interest

Compound Name: 2-Acetylclopetanone

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An In-depth Technical Guide to the Thermodynamic Properties of **2-Acetylclopetanone**

Introduction

2-Acetylclopetanone (CAS No. 1670-46-8), a β -dicarbonyl compound, is a significant intermediate in organic and pharmaceutical synthesis.^{[1][2]} Its utility in the preparation of antiepileptic drugs and EZH2 inhibitors highlights its importance in medicinal chemistry.^[2] A thorough understanding of its thermodynamic properties is crucial for optimizing reaction conditions, purification processes, and for predicting its behavior in various chemical systems. This guide provides a comprehensive overview of the known thermodynamic and physicochemical properties of **2-acetylclopetanone**, details relevant experimental protocols, and visualizes key chemical processes.

Physicochemical and Thermodynamic Data

The following tables summarize the available quantitative data for **2-acetylclopetanone**. These values are a combination of experimentally determined and computationally predicted data.

Table 1: General Physicochemical Properties of **2-Acetylclopetanone**

Property	Value	Units	Source
Molecular Formula	C ₇ H ₁₀ O ₂	-	[3]
Molecular Weight	126.15	g/mol	[3]
Melting Point	60-70	°C	[3] [4]
Boiling Point	72-75 (at 8 mmHg)	°C	[1] [3]
196-198 (at 760 mmHg)	°C		[5]
Density	1.043 (at 25 °C)	g/mL	[1] [3]
Flash Point	163 / 161	°F	[3] [5]
71.67 / 72	°C		[4] [5]
Vapor Pressure	0.00713 (at 25 °C)	mmHg	[3] [4]
0.384 (at 25 °C, est.)	mmHg		[5]
Refractive Index	n ₂₀ /D 1.489	-	[1] [3]
pKa	10.87 ± 0.20 (Predicted)	-	[3]
logP (o/w)	0.945 (Crippen Method)	-	[6] [7]

Table 2: Calculated Thermodynamic Properties of **2-Acetylcylopentanone**

These properties were calculated using the Joback method, a group contribution method for the estimation of thermophysical properties.[\[6\]](#)[\[7\]](#)

Property	Symbol	Value	Units	Source
Standard Gibbs Free Energy of Formation	$\Delta_f G^\circ$	-206.90	kJ/mol	[6] [7]
Enthalpy of Formation (Standard)	$\Delta_f H^\circ_{\text{gas}}$	-377.61	kJ/mol	[6] [7]
Enthalpy of Fusion (Standard)	$\Delta_f u s H^\circ$	8.93	kJ/mol	[6] [7]
Enthalpy of Vaporization (Standard)	$\Delta_f v a p H^\circ$	42.43	kJ/mol	[6] [7]
Critical Temperature	T _c	722.38	K	[6] [7]
Critical Pressure	P _c	3848.31	kPa	[6] [7]
Critical Volume	V _c	0.382	m ³ /kmol	[6] [7]
Normal Boiling Point	T _{boil}	496.53	K	[6] [7]
Normal Melting Point	T _{fus}	297.70	K	[6] [7]

Table 3: Temperature-Dependent Ideal Gas Heat Capacity (Joback Method)[\[6\]](#)

Temperature (K)	Ideal Gas Heat Capacity (J/mol·K)
496.53	223.91
534.17	237.74
571.81	250.89
609.46	263.36
647.10	275.16
684.74	286.26
722.38	296.68

Table 4: Reduced Pressure Boiling Points[8][9]

Boiling Point (K)	Pressure (bar)
346.7	0.01
358 to 363	0.020
374 to 376	0.032

Core Chemical Processes and Experimental Protocols

Keto-Enol Tautomerism

A key characteristic of **2-acetylcylopentanone** is its existence as an equilibrium mixture of keto and enol tautomers.[1] This equilibrium is fundamental to its reactivity. The enol form is stabilized by the formation of an intramolecular hydrogen bond.

Keto-enol tautomerism of **2-acetylcylopentanone**.

Experimental Protocol: Determination of Keto-Enol Equilibrium Constant (KE)

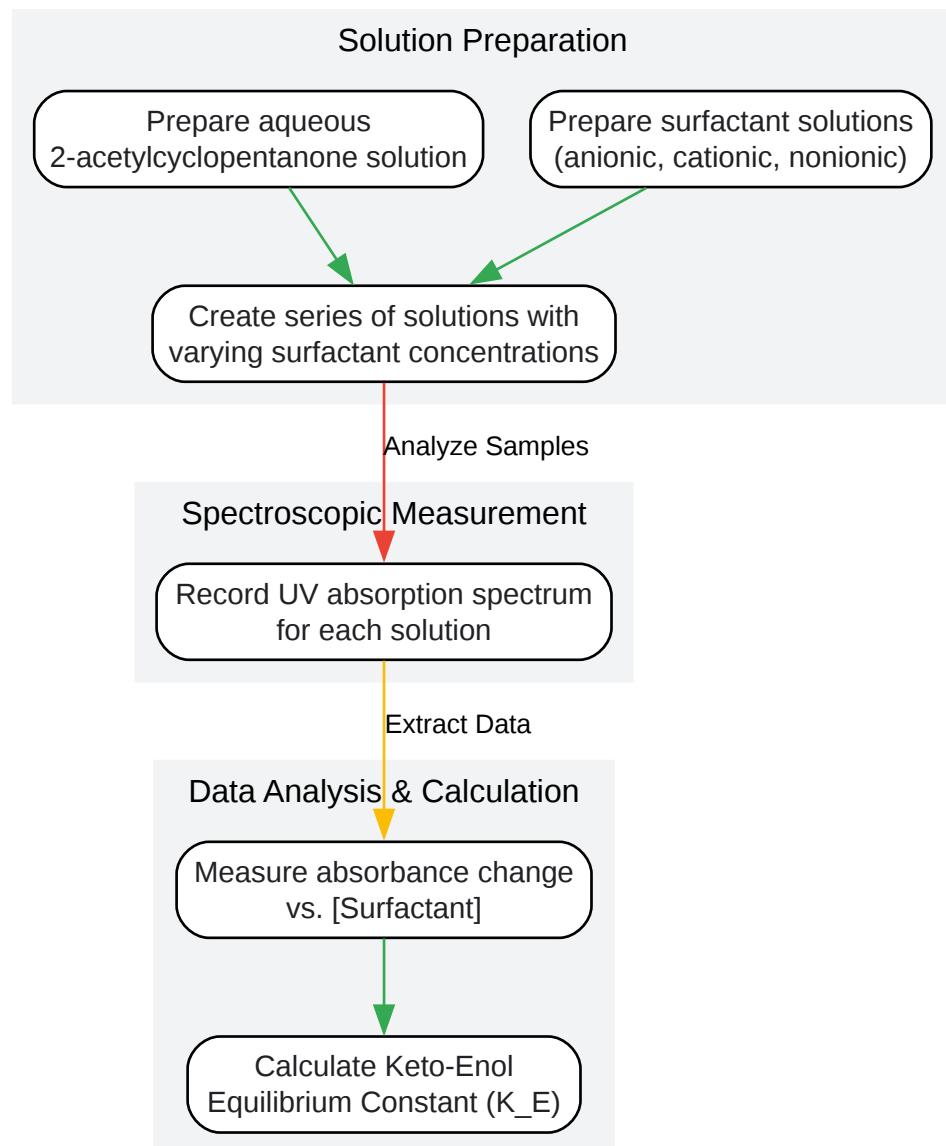
A study by Iglesias (2002) detailed a method for determining the keto-enol equilibrium constant in aqueous solutions using UV-Vis spectrophotometry. The protocol leverages the different UV absorption spectra of the keto and enol forms and how they are affected by the presence of micelles.[10]

Methodology:[10]

- Preparation of Solutions: Prepare aqueous solutions of **2-acetylcylopentanone**. Prepare separate series of these solutions containing varying concentrations of anionic, cationic, or nonionic surfactants (e.g., SDS, CTAB, Triton X-100) to form micelles.
- UV-Vis Spectroscopy: Record the UV absorption spectrum for each solution. The presence of micelles alters the polarity of the microenvironment around the **2-acetylcylopentanone** molecules, causing a shift in the keto-enol equilibrium which is observable in the UV spectrum.
- Data Analysis: Measure the changes in absorbance at the maximum absorption wavelength as a function of surfactant concentration.
- Calculation of KE: Apply a quantitative treatment to the absorbance data to calculate the keto-enol equilibrium constant (KE).
- Determination of Acidity Constants: By analyzing spectral changes as a function of pH in basic aqueous media, the acidity equilibrium constant (Ka) can be determined. Combining KE and Ka allows for the calculation of the individual acidity constants for the enol (as an oxygen acid, $pKEa = 7.72$) and the ketone (as a carbon acid, $pKKa = 8.12$).[10]

The following diagram illustrates the general workflow for this experimental protocol.

Workflow for K_E Determination

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Experimental workflow for K_E determination.

Experimental Protocol: Purification

A standard laboratory procedure for the purification of **2-acetylcyclpentanone** involves vacuum fractionation.[11][12]

Methodology:[11][12]

- Dissolution: Dissolve the crude **2-acetylcyclpentanone** in petroleum ether (boiling range 30-60 °C).
- Washing: Transfer the solution to a separatory funnel and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove any acidic impurities.
- Drying: Separate the organic layer and dry it over an anhydrous drying agent, such as Drierite (anhydrous calcium sulfate).
- Fractionation: Filter off the drying agent and remove the solvent under reduced pressure. Fractionally distill the remaining liquid under vacuum to obtain pure **2-acetylcyclpentanone**. The compound gives a characteristic violet color with ethanolic ferric chloride (FeCl₃), which can be used as a qualitative test for the enol content.[11][12]

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